2,3-Dihydro-1-benzothiophen-3-ol
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Overview
Description
2,3-Dihydro-1-benzothiophen-3-ol is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are bicyclic structures consisting of a benzene ring fused with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1-benzothiophen-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-mercaptoacetophenone with ethylene glycol in the presence of a strong acid catalyst. The reaction proceeds through an intramolecular cyclization to form the benzothiophene ring system.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-1-benzothiophen-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2,3-Dihydro-1-benzothiophen-3-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex benzothiophene derivatives, which are valuable in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are explored for their therapeutic potential, particularly as enzyme inhibitors and receptor modulators.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1-benzothiophen-3-ol and its derivatives involves interactions with specific molecular targets. For instance, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its activity. Others may interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
2,3-Dihydro-1-benzofuran-3-ol: Similar structure but with an oxygen atom instead of sulfur.
2,3-Dihydro-1-benzoxathiine: Contains both oxygen and sulfur atoms in the ring system.
Benzothiophene: Lacks the hydroxyl group present in 2,3-Dihydro-1-benzothiophen-3-ol.
Uniqueness: this compound is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for further derivatization and enhances the compound’s solubility and interaction with biological targets.
Properties
IUPAC Name |
2,3-dihydro-1-benzothiophen-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8OS/c9-7-5-10-8-4-2-1-3-6(7)8/h1-4,7,9H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWNZRQEOZRAPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2S1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90631524 |
Source
|
Record name | 2,3-Dihydro-1-benzothiophene-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90631524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17347-03-4 |
Source
|
Record name | 2,3-Dihydro-1-benzothiophene-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90631524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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